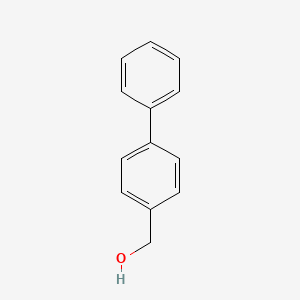

4-Biphenylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCHZLOJGKSWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075234 | |

| Record name | 4-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-91-9 | |

| Record name | [1,1′-Biphenyl]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-biphenylmethanol, a key intermediate in the development of pharmaceuticals and advanced materials. This document details multiple synthetic routes to this compound, including Grignard reactions and the reduction of corresponding carbonyl compounds. Furthermore, it outlines the analytical techniques used for its characterization, complete with spectral data interpretation. The guide is intended to serve as a practical resource, offering detailed experimental protocols and a summary of the key physical and spectral properties of this compound.

Introduction

This compound, also known as 4-(hydroxymethyl)biphenyl, is a biphenyl derivative with a primary alcohol functional group. Its structural motif is of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a variety of biologically active molecules and functional materials. A thorough understanding of its synthesis and characterization is therefore essential for researchers in these fields.

Synthesis of this compound

Several synthetic pathways can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and effective methods are detailed below.

Synthesis via Grignard Reaction

The Grignard reaction provides a robust method for the formation of a carbon-carbon bond, leading to the desired alcohol. This approach typically involves the reaction of a Grignard reagent derived from a 4-halobiphenyl with formaldehyde.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask. A solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium turnings to initiate the reaction. Once the reaction begins, the remaining 4-bromobiphenyl solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Synthesis via Reduction of 4-Biphenylcarboxaldehyde

The reduction of 4-biphenylcarboxaldehyde to this compound is a straightforward and high-yielding method. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.[1][2]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C with stirring.[1]

-

Reaction Progression: The reaction mixture is stirred at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1N HCl) at 0°C.[1] The solvent is then removed under reduced pressure. The aqueous residue is extracted with ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[1] Purification by recrystallization from an ethanol/water mixture provides pure this compound.[3]

Synthesis via Reduction of 4-Biphenylcarboxylic Acid Derivatives

Esters of 4-biphenylcarboxylic acid can be reduced to this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol:

-

Reaction Setup: A solution of methyl 4-biphenylcarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.[5]

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours. TLC can be used to monitor the disappearance of the starting material.

-

Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature.[1] The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, yields pure this compound.[3]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including determination of its physical properties and spectroscopic analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol [6] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 99-101 °C |

| Boiling Point | 335.6 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, acetone, and THF; sparingly soluble in hot water. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts (δ) are typically observed in the following regions:

-

δ 7.60-7.30 (m, 9H): A complex multiplet corresponding to the nine aromatic protons of the biphenyl system.

-

δ 4.75 (s, 2H): A singlet for the two methylene protons of the -CH₂OH group.

-

δ 1.65 (s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are:

-

δ 141.0, 140.8, 139.9: Quaternary aromatic carbons.

-

δ 128.8, 127.5, 127.3, 127.1: Aromatic CH carbons.

-

δ 65.2: Methylene carbon of the -CH₂OH group.[7]

-

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[3][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Broad, Strong | O-H stretching (hydroxyl group) |

| 3030-3060 | Medium | C-H stretching (aromatic) |

| 2850-2950 | Medium | C-H stretching (aliphatic -CH₂-) |

| 1600, 1485, 1450 | Medium to Strong | C=C stretching (aromatic rings) |

| 1010-1050 | Strong | C-O stretching (primary alcohol) |

| 840 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[6]

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 184, corresponding to the molecular weight of the compound.[6]

-

Key Fragmentation Peaks:

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. Workup [chem.rochester.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. This compound(3597-91-9) IR Spectrum [m.chemicalbook.com]

4-biphenylmethanol CAS number and spectral data

An In-depth Technical Guide to 4-Biphenylmethanol: CAS Number, Spectral Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical research.[1] This document details its chemical identity, physical properties, and provides an extensive compilation of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1][2]

| Property | Value | Reference |

| CAS Number | 3597-91-9 | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₂O | [1][3] |

| Molecular Weight | 184.23 g/mol | [3][6] |

| Melting Point | 96-100 °C | [2][4] |

| Boiling Point | 184 °C at 11 mmHg | [4] |

| Appearance | Beige crystalline powder | [1] |

| Solubility | Acetone: 25 mg/mL | [1][2] |

Spectral Data

The following tables summarize the key spectral data for this compound, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent |

| 7.65-7.54 | m | 3H | Aromatic protons | CDCl₃ |

| 7.51-7.28 | m | 6H | Aromatic protons | CDCl₃ |

| 4.75 | d | 2H | -CH₂- | CDCl₃ |

| 1.69 | bs | 1H | -OH | CDCl₃ |

Reference: [7]

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| 140.6 | Aromatic C | CDCl₃ |

| 140.2 | Aromatic C | CDCl₃ |

| 139.8 | Aromatic C | CDCl₃ |

| 128.6 | Aromatic CH | CDCl₃ |

| 127.3 | Aromatic CH | CDCl₃ |

| 127.2 | Aromatic CH | CDCl₃ |

| 127.0 | Aromatic CH | CDCl₃ |

| 126.9 | Aromatic CH | CDCl₃ |

| 64.6 | -CH₂- | CDCl₃ |

Reference: [7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl group and the biphenyl framework.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | O-H stretch | Alcohol |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1600, ~1480, ~1450 | C=C stretch | Aromatic ring |

| ~1010-1050 | C-O stretch | Primary alcohol |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 184 | 100 | [M]⁺ (Molecular ion) |

| 155 | ~57 | [M-CHO]⁺ |

| 183 | ~21 | [M-H]⁺ |

| 152 | ~21 | [M-H₂O-H]⁺ |

| 77 | ~18 | [C₆H₅]⁺ |

Reference: [6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of biphenyl with paraformaldehyde.

Materials:

-

Biphenyl

-

Paraformaldehyde

-

Phosphoric acid

-

Concentrated hydrochloric acid

-

Catalyst (as specified in the referenced patent)

-

Organic solvent for recrystallization (e.g., ethanol/water)

Procedure:

-

Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and the catalyst in a reaction vessel.

-

Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.

-

After the reaction is complete, cool the mixture, which will separate into an aqueous and an organic layer.

-

Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.

-

Cool the mixture and filter to obtain the crude product.

-

Recrystallize the crude product from a suitable organic solvent to yield pure this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45°

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

If necessary, dilute the sample further to a final concentration of about 10 µg/mL.

Instrument Parameters (Typical for GC-MS with EI source):

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 50-500

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.

Visualized Workflows

The following diagrams illustrate the experimental and analytical workflows for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-biphenylmethanol (CAS No. 3597-91-9). Due to the limited availability of extensive quantitative data in public literature, this document focuses on summarizing the existing information and presenting detailed experimental protocols for the determination of these critical physicochemical properties. The provided methodologies are based on established pharmaceutical industry standards and are intended to enable researchers to generate robust and reliable data for their specific applications.

Introduction

This compound, also known as 4-phenylbenzyl alcohol, is an aromatic alcohol that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its biphenyl structure imparts a rigid and hydrophobic character, which significantly influences its solubility and stability. A thorough understanding of these properties is paramount for its effective use in chemical synthesis, formulation development, and for ensuring the quality and shelf-life of end-products.

This guide summarizes the available qualitative and quantitative solubility data for this compound in various solvents. It also discusses its general stability and outlines potential degradation pathways based on the chemistry of related benzyl alcohol derivatives. Crucially, this document provides detailed, adaptable experimental protocols for determining both the thermodynamic solubility and the stability of this compound under various stress conditions, in line with regulatory expectations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | (1,1'-Biphenyl)-4-methanol, 4-Phenylbenzyl alcohol, 4-(Hydroxymethyl)biphenyl | [3][4] |

| CAS Number | 3597-91-9 | [1][3] |

| Molecular Formula | C₁₃H₁₂O | [1][5] |

| Molecular Weight | 184.23 g/mol | [1][5] |

| Appearance | White to off-white or beige crystalline powder | [1][3] |

| Melting Point | 96-105 °C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.4 (Predicted) | [2] |

Solubility of this compound

The solubility of an API is a critical factor that influences its bioavailability, formulation, and manufacturing processes. As a largely non-polar molecule, this compound exhibits poor solubility in aqueous media and higher solubility in organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in publicly available literature. The following table summarizes the known qualitative and quantitative solubility information.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | Sparingly soluble / Insoluble | Not Specified | [1][3] |

| Acetone | 25 mg/mL | Not Specified | [1][6] |

| Ethanol | Soluble | Not Specified | [1][3] |

| Diethyl Ether | Soluble | Not Specified | [1] |

| Benzene | Soluble | Not Specified | [3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] This protocol is designed to be a reliable method for obtaining accurate solubility data for this compound in various solvents.

3.2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

3.2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours). It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant.

-

To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter. Adsorption of the compound to the filter should be evaluated.

-

-

Quantification:

-

Accurately dilute the clarified filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

3.2.3. Visualization of the Experimental Workflow

Stability of this compound

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a primary alcohol functional group on a biphenyl scaffold, the following degradation pathways can be anticipated under stress conditions:

-

Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (4-biphenylcarboxaldehyde) and further to the carboxylic acid (4-biphenylcarboxylic acid). This can be initiated by atmospheric oxygen, oxidizing agents, or light.

-

Photodegradation: Aromatic alcohols can undergo photodegradation upon exposure to UV light.[8][9] This can lead to the formation of radicals and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition may occur.[1] Thermogravimetric analysis (TGA) can be used to determine the thermal stability and decomposition profile.[10][11]

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

4.2.1. Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Organic solvents for sample preparation

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber with controlled light/UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.2.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C). Also, heat a solution of the compound.

-

Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each condition.

-

Identify and quantify the major degradation products.

-

Determine the degradation pathway based on the identified products.

-

4.2.3. Visualization of the Stability Testing Workflow

Conclusion

This technical guide has consolidated the available information on the solubility and stability of this compound. While there is a notable lack of comprehensive quantitative data in the public domain, the provided qualitative information and established physicochemical properties offer a foundational understanding. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies provide a robust framework for researchers to generate the necessary data for their specific needs. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for informed decision-making in research, development, and formulation activities involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gneebio.com [gneebio.com]

- 4. scbt.com [scbt.com]

- 5. CAS 3597-91-9 | this compound - Synblock [synblock.com]

- 6. This compound | 3597-91-9 [chemicalbook.com]

- 7. [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. assets.w3.tue.nl [assets.w3.tue.nl]

- 11. en.wikipedia.org [en.wikipedia.org]

An In-depth Technical Guide to 4-Biphenylmethanol Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. 4-Biphenylmethanol, a simple biphenyl derivative, serves as a crucial synthetic intermediate for a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound and its Derivatives

This compound (CAS: 3597-91-9) is an aromatic alcohol characterized by a biphenyl backbone with a hydroxymethyl group.[1][2][3][4] While this compound itself has limited direct therapeutic applications, it is a key building block in the synthesis of a wide array of pharmacologically active molecules.[1][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects, by targeting various enzymes and receptors.[6][7]

This guide will explore several classes of this compound derivatives and analogs, including:

-

Anticancer Agents: Hydroxylated biphenyl compounds that induce apoptosis and cell cycle arrest.

-

Histone Deacetylase (HDAC) Inhibitors: Biphenyl-containing hydroxamic acid derivatives with antiproliferative activity.

-

Angiotensin II Receptor Antagonists: Biphenyl-tetrazole derivatives that block the renin-angiotensin system.

-

Topoisomerase II Poisons: Biphenyl-scaffold containing molecules that inhibit DNA replication in cancer cells.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often employs cross-coupling reactions to form the core biphenyl structure.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Grignard reaction between 4-bromobiphenyl and formaldehyde. An alternative industrial method utilizes biphenyl and paraformaldehyde as starting materials.[8]

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of unsymmetrical biaryls, including derivatives of this compound.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromobenzyl alcohol)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the anhydrous solvent.

-

Add the palladium catalyst (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Workflow for Suzuki-Miyaura Coupling:

Biological Activities and Mechanisms of Action

Anticancer Activity of Hydroxylated Biphenyl Derivatives

Certain hydroxylated biphenyl compounds, structurally related to curcumin, have demonstrated potent anticancer activity, particularly against malignant melanoma.[7] These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.

Quantitative Data: Anticancer Activity of Hydroxylated Biphenyls

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | [6] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [6] |

Signaling Pathway: Apoptosis Induction by Hydroxylated Biphenyls

References

- 1. Synthesis and cytotoxicity of analogues of the antibiotic BE 10988 inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II-targeting anticancer clinical candidates and drugs: A critical analysis, unravelling molecular medicinal insights and promising research roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of 2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase IIα inhibitory and antiproliferative activity of dihydroxylated 2,6-diphenyl-4-fluorophenylpyridines: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, topoisomerase-targeting activity and growth inhibition of lycobetaine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and DNA topoisomerase-II inhibitory activity of unnatural nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Biphenylmethanol: A Review of Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Biphenylmethanol, also known as 4-hydroxymethylbiphenyl, is an aromatic alcohol with a biphenyl structure. While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and other materials, its biological activities have been a subject of interest and some conflicting reports. This technical guide provides a comprehensive review of the available scientific data on the biological effects of this compound, with a particular focus on its genotoxicity, potential as a protein synthesis inhibitor, and antimicrobial properties. Contrary to some database entries suggesting carcinogenic potential, robust scientific studies have demonstrated a lack of genotoxic activity in a range of assays. The evidence for its role as a protein synthesis inhibitor and an antimicrobial agent is currently limited and lacks detailed mechanistic understanding. This document aims to provide a clear, evidence-based overview for researchers and professionals in the field of drug development and chemical safety assessment.

Genotoxicity and Carcinogenicity Profile

A critical aspect of the biological assessment of any chemical compound is its potential to cause genetic damage and cancer. This compound has been evaluated in several short-term genotoxicity assays and a carcinogenicity bioassay.

Genotoxicity Assays

Comprehensive testing in a battery of in vitro assays has consistently shown that this compound is non-genotoxic. A key study evaluated the compound in four different assays, all of which yielded negative results.[1] These findings are summarized in the table below.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Reverse Mutation Assay | Salmonella typhimurium | With and Without | Negative | [1] |

| Bacterial Fluctuation Test | Not Specified | With and Without | Negative | [1] |

| DNA Repair Assay | HeLa Cells | Not Specified | Negative | [1] |

| Mouse Lymphoma Assay | L5178Y Mouse Lymphoma Cells | Not Specified | Negative | [1] |

Table 1: Summary of Genotoxicity Data for this compound

The experimental workflow for these standard genotoxicity assays is crucial for understanding the robustness of the findings. The following diagram illustrates a generalized workflow for an Ames test (Salmonella/microsome assay), a primary method for assessing mutagenicity.

Caption: A simplified workflow for the Ames test to evaluate the mutagenic potential of a chemical.

Carcinogenicity Studies

In addition to in vitro genotoxicity tests, an in vivo study was conducted to assess the potential of this compound to initiate skin tumors in mice. An interim report after seven months of treatment showed no evidence of squamous cell carcinoma development in the animals treated with this compound.[2] This in vivo data further supports the non-carcinogenic profile of the compound.

Protein Synthesis Inhibition

Several chemical databases and supplier information mention that this compound is an inhibitor of protein synthesis, and that this activity may be linked to its purported carcinogenic potential.[3][4][5] However, a thorough review of the scientific literature did not yield any primary research articles that provide evidence for this claim. There is a lack of data on the mechanism of action, the specific cellular components targeted, or quantitative measures of inhibitory activity such as IC50 values.

The following diagram illustrates a generalized overview of the eukaryotic protein synthesis pathway, highlighting potential targets for inhibitors. Without specific data, it is not possible to place this compound within this pathway.

Caption: A simplified diagram of the main stages of eukaryotic protein synthesis.

Antimicrobial Activity

This compound has been reported to inhibit the growth of the bacterium Salmonella typhimurium and the yeast Saccharomyces cerevisiae at a concentration of 50 μg/mL or higher.[3][4][5] The mechanism for this antimicrobial activity has been suggested to involve hydrogen bonding interactions.[3][4] However, this proposed mechanism is not well-defined in a biological context, and further research is needed to understand how this compound exerts its effects on microbial cells.

Conclusions

References

- 1. The biological activity of 4-chloromethylbiphenyl, benzyl chloride and 4-hydroxymethylbiphenyl in 4 short-term tests for carcinogenicity. A report of an individual study in the UKEMS genotoxicity trial 1981 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carcinogenicity bioassay of 4-chloromethylbiphenyl (4CMB), 4-hydroxymethylbiphenyl (4HMB) and benzyl chloride (BC) on mouse skin: interim (7 month) report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UKEMS collaborative genotoxicity trial. Bacterial mutation tests of 4-chloromethylbiphenyl, 4-hydroxymethylbiphenyl and benzyl chloride: analysis of data from 17 laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 3597-91-9 | FB64879 | Biosynth [biosynth.com]

- 5. This compound | 3597-91-9 [chemicalbook.com]

Toxicological Profile of 4-Biphenylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 4-biphenylmethanol is limited. Much of the information in this guide is extrapolated from studies on the parent compound, biphenyl, and its primary metabolite, 4-hydroxybiphenyl. This document is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

Executive Summary

This compound (CAS No. 3597-91-9), also known as 4-phenylbenzyl alcohol, is an aromatic alcohol with a biphenyl structure. While it is used in chemical synthesis, a comprehensive toxicological profile has not been well established in publicly available literature. This guide summarizes the existing data on this compound and provides a comparative analysis with its parent compound, biphenyl, to offer a broader toxicological context.

Safety Data Sheets (SDS) for this compound consistently state that the toxicological properties have not been fully investigated. However, GHS hazard statements from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicate that it may be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1]

A key finding from a 1982 UKEMS collaborative genotoxicity trial is that this compound was not mutagenic in bacterial reverse mutation assays. However, claims of carcinogenicity in animal studies from some commercial suppliers lack substantiation from primary scientific literature.

Due to the scarcity of data on this compound, this guide incorporates toxicological data on biphenyl, which is metabolized to hydroxylated derivatives and has been more extensively studied.

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the public domain. The following tables summarize the available data for the parent compound, biphenyl, to provide a toxicological context.

Table 1: Acute Toxicity of Biphenyl

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 2140 mg/kg | (CDH, 2021) |

| Mouse | Oral | LD50 | >1900 mg/kg | (INCHEM, 2003) |

| Rabbit | Dermal | - | Non-irritating | (INCHEM, 2003) |

| Rabbit | Eye | - | Slightly irritating | (INCHEM, 2003) |

Table 2: Carcinogenicity of Biphenyl

| Species | Sex | Route of Administration | Target Organ | Finding | Reference |

| Rat (F344) | Male | Dietary | Urinary Bladder | Increased incidence of transitional cell papilloma and carcinoma | (Li et al., 2016) |

| Mouse (BDF1) | Female | Dietary | Liver | Increased incidence of hepatocellular adenomas and carcinomas | (Umeda et al., 2005) |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are largely unavailable. The following sections describe the methodologies for key studies identified for this compound and its parent compound, biphenyl.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) for this compound

A collaborative study by the United Kingdom Environmental Mutagen Society (UKEMS) evaluated the mutagenic potential of 4-hydroxymethylbiphenyl (this compound).

-

Test System: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2uvrA(pKM101).

-

Method: Plate incorporation assay. The test compound, bacterial tester strain, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar and poured onto minimal glucose agar plates.

-

Metabolic Activation: Rat liver S9 fraction induced with Aroclor 1254 was used.

-

Dose Levels: Not specified in the available abstract.

-

Controls: Appropriate vehicle and positive controls were used for each tester strain with and without S9 mix.

-

Evaluation Criteria: A compound was considered mutagenic if it induced a dose-related increase in the number of revertant colonies.

-

Results: 4-Hydroxymethylbiphenyl was reported as uniformly negative in all three bacterial strains, both with and without metabolic activation.[2]

Carcinogenicity Bioassay of Biphenyl in Rats

A 2-year carcinogenicity study of biphenyl was conducted in F344 rats.

-

Test Animals: Male and female F344/DuCrj rats.

-

Administration: Biphenyl was administered in the diet at concentrations of 0, 0.05, 0.15, or 0.5% for 104 weeks.

-

Observations: Clinical signs, body weight, and food consumption were recorded throughout the study. At termination, a complete necropsy was performed, and organs were examined histopathologically.

-

Results: A dose-dependent increase in the incidence of transitional cell papillomas and carcinomas of the urinary bladder was observed in male rats at the highest dose. No significant increase in tumors was observed in female rats.[1]

Metabolic Pathways

Specific studies on the metabolism of this compound are not available. However, based on the well-documented metabolism of its parent compound, biphenyl, a probable metabolic pathway can be proposed. Biphenyl is primarily metabolized by cytochrome P450 enzymes in the liver via hydroxylation. The major metabolite is 4-hydroxybiphenyl, which is then conjugated with glucuronic acid or sulfate for excretion. It is plausible that this compound undergoes similar metabolic transformations.

Caption: Predicted metabolic pathway of biphenyl, the parent compound of this compound.

Toxicological Endpoints

Acute Toxicity

No data on the acute toxicity of this compound is available. For biphenyl, the oral LD50 in rats is 2140 mg/kg, indicating low acute toxicity.[3]

Genotoxicity

As detailed in the experimental protocols, this compound was found to be non-mutagenic in a comprehensive bacterial reverse mutation assay.[2] In contrast, the parent compound biphenyl has shown mixed results in genotoxicity studies, with some evidence of DNA damage in mice at high doses.[1]

Carcinogenicity

The claim from some commercial sources that this compound is carcinogenic in animal studies could not be substantiated with primary scientific literature. In contrast, extensive studies on biphenyl have demonstrated its carcinogenicity in rodents, causing urinary bladder tumors in male rats and liver tumors in female mice.[1]

Reproductive and Developmental Toxicity

The GHS classification of "suspected of damaging fertility or the unborn child" for this compound is based on notifications to the ECHA C&L Inventory and is not supported by specific studies.[1] Studies on polychlorinated biphenyls (PCBs), a class of compounds derived from biphenyl, have shown significant reproductive and developmental toxicity. However, it is important to note that the toxicity of PCBs is largely dependent on the degree and position of chlorine substitution and cannot be directly extrapolated to this compound.

Other Toxicological Information

Claims of this compound acting as an inhibitor of protein synthesis and possessing antibacterial activity have been made by a chemical supplier, but these assertions are not supported by accessible primary research articles.

Logical Relationships and Workflows

The toxicological assessment of a compound with limited data, such as this compound, often relies on a weight-of-evidence approach that includes data from structurally related compounds.

Caption: Workflow for the toxicological assessment of this compound with limited data.

Conclusion

The available toxicological data for this compound is insufficient for a comprehensive hazard assessment. While a key genotoxicity study indicates a lack of mutagenic potential in bacteria, other significant data gaps exist, particularly concerning carcinogenicity, reproductive toxicity, and acute/chronic toxicity. The unsubstantiated claims of carcinogenicity from commercial suppliers warrant caution and highlight the need for data from primary, peer-reviewed sources.

In the absence of direct data, a review of the toxicological profile of the parent compound, biphenyl, provides valuable context. Biphenyl is a known carcinogen in rodents and exhibits some genotoxic potential at high doses. The probable metabolic pathway of this compound is likely similar to that of biphenyl, involving hydroxylation and conjugation.

Further research, including in vivo studies on acute and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is necessary to establish a complete and reliable toxicological profile for this compound. Researchers and drug development professionals should handle this compound with appropriate caution, considering the potential hazards suggested by its structural relationship to biphenyl and the GHS classifications.

References

- 1. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HHS identifies known and likely carcinogens | MDedge [ma1.mdedge.com]

A Guide to the Historical Synthesis of 4-Biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical chemical syntheses of 4-biphenylmethanol (also known as 4-phenylbenzyl alcohol), a significant intermediate in the development of pharmaceuticals and advanced materials. This document details the foundational methodologies, offering comprehensive experimental protocols and quantitative data from the early chemical literature.

Core Synthetic Strategies

The historical synthesis of this compound has primarily revolved around three core strategies: the formation of the carbinol group via a Grignard reaction, the reduction of a carbonyl group at the 4-position of the biphenyl scaffold, and the construction of the biphenyl ring system itself followed by functional group manipulation.

Grignard Reaction with Formaldehyde

One of the most direct and classic methods for the synthesis of this compound is the Grignard reaction. This involves the preparation of a 4-biphenylmagnesium halide (a Grignard reagent) from a 4-halobiphenyl, which then acts as a nucleophile, attacking an electrophilic source of the hydroxymethyl group, typically formaldehyde.

This protocol is based on established Grignard reaction procedures and the synthesis of the requisite 4-bromobiphenyl precursor as described in early volumes of Organic Syntheses.

Step 1: Preparation of 4-Bromobiphenyl via Gomberg-Bachmann Reaction

The precursor, 4-bromobiphenyl, can be synthesized using the Gomberg-Bachmann reaction.[1] This classic biaryl synthesis involves the diazotization of an aromatic amine and its subsequent reaction with an aromatic substrate.

-

Diazotization: 4-Bromoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly to form the diazonium salt.

-

Coupling: The cold diazonium salt solution is then added to a vigorously stirred, cold solution of benzene. A solution of sodium hydroxide is gradually added to promote the coupling reaction, which is characterized by the evolution of nitrogen gas.

-

Work-up and Purification: The benzene layer is separated, washed, and the excess benzene is removed by steam distillation. The resulting crude 4-bromobiphenyl is then purified by recrystallization from ethanol.

Step 2: Formation of 4-Biphenylmagnesium Bromide and Reaction with Formaldehyde

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-bromobiphenyl in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-biphenylmagnesium bromide. A crystal of iodine can be used as an initiator.

-

Reaction with Formaldehyde: Gaseous formaldehyde, generated by the dry distillation of paraformaldehyde, is passed through the solution of the Grignard reagent in anhydrous ether.

-

Work-up and Purification: The reaction mixture is then hydrolyzed by carefully adding it to a stirred mixture of ice and a dilute acid (e.g., hydrochloric or sulfuric acid). The ether layer is separated, washed with water, a sodium bisulfite solution (to remove any unreacted formaldehyde), and finally with a saturated sodium chloride solution. The ethereal solution is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude this compound is purified by recrystallization from a suitable solvent such as ligroin or a mixture of ether and petroleum ether.

Reduction of 4-Substituted Biphenyls

Another major historical pathway to this compound involves the reduction of biphenyl derivatives containing a carbonyl group at the 4-position, such as 4-biphenylcarboxylic acid, its esters, or 4-biphenylcarboxaldehyde.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, with several classic methods being applicable to the synthesis of this compound.

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl 4-Biphenylcarboxylate

The Bouveault-Blanc reduction, first reported in 1903, utilizes metallic sodium in absolute ethanol and was a widely used method before the advent of metal hydrides.[2][3][4][5]

-

Reaction Setup: Ethyl 4-biphenylcarboxylate is dissolved in a large excess of absolute ethanol in a flask equipped with a reflux condenser.

-

Reduction: Small pieces of metallic sodium are added portion-wise through the condenser at a rate that maintains a steady reflux. The reaction is complete when all the sodium has reacted.

-

Work-up and Purification: The reaction mixture is cooled, and water is added to dissolve the sodium ethoxide. The resulting solution is then acidified. The product, this compound, often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by recrystallization.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of Ethyl 4-Biphenylcarboxylate

Discovered in 1947, lithium aluminum hydride (LAH) quickly became a powerful and widely used reducing agent for esters and carboxylic acids.[6][7]

-

Reaction Setup: A solution of ethyl 4-biphenylcarboxylate in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.

-

Reduction: The solution of the ester is added dropwise to a stirred suspension of LAH in the same anhydrous solvent at a controlled temperature (often 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the excess LAH is quenched by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of a granular precipitate of inorganic salts, which can be removed by filtration. The filtrate, containing the product, is dried, and the solvent is evaporated to yield crude this compound, which is then purified by recrystallization.

The reduction of aldehydes to primary alcohols is another viable route.

Experimental Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Biphenylcarboxaldehyde

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, offers a chemoselective method for reducing aldehydes and ketones using aluminum isopropoxide in the presence of isopropanol.[8][9][10][11][12]

-

Reaction Setup: 4-Biphenylcarboxaldehyde is dissolved in a solvent such as isopropanol or toluene. Aluminum isopropoxide is added as the catalyst.

-

Reduction: The mixture is heated to reflux. The reaction equilibrium is driven towards the product by removing the acetone formed during the reaction by distillation.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the aluminum salts are hydrolyzed by the addition of a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of this compound and its precursors. It is important to note that reported yields from early literature can vary significantly based on the scale of the reaction and the purity of the reagents.

| Method | Starting Material | Product | Reagents | Typical Yield (%) | Melting Point (°C) | Reference |

| Gomberg-Bachmann | 4-Bromoaniline | 4-Bromobiphenyl | NaNO₂, HCl, Benzene, NaOH | 35-38 | 89-91 | Organic Syntheses |

| Grignard Reaction | 4-Bromobiphenyl | This compound | Mg, Formaldehyde, Et₂O | ~60-70 (estimated) | 99-101 | General Procedure |

| Bouveault-Blanc | Ethyl 4-biphenylcarboxylate | This compound | Na, Absolute Ethanol | 60-80 | 99-101 | General Procedure |

| LAH Reduction | Ethyl 4-biphenylcarboxylate | This compound | LiAlH₄, Et₂O or THF | >90 | 99-101 | General Procedure |

| MPV Reduction | 4-Biphenylcarboxaldehyde | This compound | Al(O-i-Pr)₃, Isopropanol | 70-85 | 99-101 | General Procedure |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies described.

Caption: Grignard synthesis of this compound from 4-bromobiphenyl.

Caption: Synthesis of this compound via reduction pathways.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 3. Bouveault blanc reduction | PPTX [slideshare.net]

- 4. Bouveault-Blanc Reduction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 11. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 12. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Biphenylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Biphenylmethanol is a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and spectroscopic behavior is crucial for designing new derivatives with enhanced biological activity or specific material properties. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the atomic level. This technical guide details the application of Density Functional Theory (DFT) to comprehensively characterize this compound. It outlines the computational methodology for geometry optimization, vibrational frequency analysis, electronic structure analysis, and prediction of spectroscopic (NMR, UV-Vis) properties. The presented data, structured for clarity, serves as a foundational reference for further computational and experimental investigations into this versatile compound and its analogues.

Introduction

Biphenyl derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to liquid crystals. This compound, specifically, serves as a key building block in organic synthesis. Computational chemistry provides invaluable insights into the intrinsic properties of such molecules, guiding experimental efforts and accelerating the discovery process.[1][2] Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations, offering a favorable balance between computational cost and accuracy for organic molecules.[3][4][5]

This guide provides a comprehensive overview of a typical quantum chemical study of this compound, detailing the theoretical framework, computational protocols, and the types of data that can be generated.

Computational Methodology (Experimental Protocol)

The following section details the typical computational protocol for quantum chemical calculations on this compound.

Software

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-31G*.[3] This level of theory has been shown to provide a good balance of accuracy and computational efficiency for organic molecules.[3] The optimization process is considered complete when the forces on each atom are close to zero, and the geometry corresponds to an energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*). This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and Raman spectra.[6][7]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[8][9][10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[1][2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Spectroscopic Predictions

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[12] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental data.[13][14]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.[15][16][17] These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π*).

Results and Discussion

This section presents the expected results from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The dihedral angle between the two phenyl rings is a particularly important parameter in biphenyl derivatives, as it influences the extent of π-conjugation.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G)*

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | ~1.49 | |

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methanol) | ~1.09 | |

| **Bond Angles (°) ** | ||

| C-C-C (inter-ring) | ~120 | |

| C-C-O | ~112 | |

| C-O-H | ~109 | |

| Dihedral Angle (°) | ||

| C-C-C-C (inter-ring) | ~38 - 42 |

Vibrational Analysis

The calculated vibrational frequencies can be assigned to specific molecular motions (stretching, bending, etc.). This theoretical spectrum is invaluable for interpreting experimental FT-IR and Raman data.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Description |

| ~3650 | ν(O-H) | O-H stretching |

| ~3060 | ν(C-H) | Aromatic C-H stretching |

| ~2930 | ν(CH₂) | CH₂ symmetric/asymmetric stretching |

| ~1600 | ν(C=C) | Aromatic C=C stretching |

| ~1480 | δ(CH₂) | CH₂ scissoring |

| ~1220 | ν(C-O) | C-O stretching |

| ~760 | γ(C-H) | Out-of-plane C-H bending |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G) to better match experimental values.*

Electronic Properties

The electronic properties provide a deep understanding of the molecule's reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

| Dipole Moment | ~ 1.8 Debye |

The HOMO is typically localized over the π-system of the biphenyl unit, while the LUMO is also distributed over the aromatic rings. The HOMO-LUMO gap of ~5.7 eV suggests that this compound is a relatively stable molecule. The MEP would show negative potential (red/yellow) around the oxygen atom, indicating a region of high electron density and a likely site for electrophilic attack. The regions around the hydrogen atoms would show positive potential (blue), indicating electron-deficient areas.

Predicted Spectroscopic Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (OH) | ~2.1 | C (C-OH) | ~65 |

| H (CH₂) | ~4.7 | C (Aromatic) | ~127 - 141 |

| H (Aromatic) | ~7.3 - 7.6 |

Note: Experimental ¹H NMR shifts for this compound are approximately 2.10 ppm (OH), 4.69 ppm (CH₂), and 7.34-7.58 ppm (aromatic protons), showing good agreement with theoretical predictions.[13]

Table 5: Predicted UV-Vis Absorption Wavelengths (TD-DFT)

| Transition | λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~250-260 | > 0.1 |

| HOMO-1 → LUMO | ~210-220 | > 0.1 |

The primary absorption band around 250-260 nm is characteristic of the π→π* transition within the conjugated biphenyl system.

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Atom numbering scheme for this compound.

Caption: Relationship between theoretical calculations and experimental validation.

Conclusion

This technical guide has outlined the comprehensive application of quantum chemical calculations, specifically Density Functional Theory, to characterize this compound. The detailed protocol, from geometry optimization to spectroscopic prediction, provides a robust framework for the theoretical investigation of this molecule. The resulting data on molecular structure, vibrational modes, electronic properties, and spectroscopic signatures offer fundamental insights that are highly valuable for researchers in drug development and materials science. The strong correlation between predicted and available experimental data underscores the predictive power of these computational methods, establishing them as an indispensable tool in modern chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ub.edu [ub.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. s3.smu.edu [s3.smu.edu]

- 13. This compound(3597-91-9) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. scielo.br [scielo.br]

- 16. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Biphenylmethanol for Researchers and Drug Development Professionals

An essential building block in the synthesis of novel therapeutics, 4-biphenylmethanol presents a versatile scaffold for drug discovery and development. This comprehensive guide provides an in-depth overview of its commercial availability, synthesis, and key technical data to support its application in research.

Commercial Availability

This compound, also known as 4-(hydroxymethyl)biphenyl or p-phenylbenzyl alcohol, is readily available from a variety of commercial suppliers. Purity levels typically range from 97% to over 99%, with quantities available from grams to kilogram and even metric ton scales. Pricing varies significantly based on the supplier, purity, and quantity ordered. Below is a comparative summary of representative commercial sources.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 98% | 10 g | $55.60[1] |

| 98% | 10 g | £44.40[2] | |

| Cenmed | 98% | Not specified | $128.00[3] |

| GTI Laboratories (via eBay) | 99.97% | Not specified | $47.25[4] |

| Shandong WorldSun Biological Technology Co., Ltd. | Not specified | 1-99 kg | $20.00/kg[5] |

| 100-999 kg | $15.00/kg[5] | ||

| 1,000+ kg | $10.00/kg[5] | ||

| Henan Aochuang Chemical Co.,Ltd. | 99% | Per KG | $50.00 - $100.00/KG[6] |

| Hebei Chuanghai Biotechnology Co,.LTD. | 99% | Min. Order 1KG | Not specified[7] |

| Sunway Pharm Ltd | 97% | 5g | $4.00[8] |

| 97% | 25g | $4.00[8] | |

| 97% | 100g | $17.00[8] | |

| 97% | 500g | $71.00[8] | |

| 97% | 1kg | $133.00[8] | |

| CP Lab Safety | min 98% | 100 grams | $42.37[9] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for two common methods.

Method 1: Grignard Reaction from 4-Halogenated Biphenyl

This method involves the formation of a Grignard reagent from 4-halogenated biphenyl, followed by a reaction with a formaldehyde equivalent.

Experimental Protocol:

Step 1: Synthesis of 4-Halogenated Biphenyl

-

In a suitable reaction vessel, dissolve biphenyl in an organic solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.

-

At room temperature, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to the solution. The molar ratio of the N-halosuccinimide to biphenyl should be approximately 1:0.95-1.0.[3]

-

Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).

-

Upon completion, the product, 4-halogenated biphenyl, is isolated by recrystallization.[3]

Step 2: Grignard Reagent Formation and Reaction

-

In a dry reaction flask under an inert atmosphere, add magnesium metal turnings and an organic ether solvent.

-

Prepare a solution of the 4-halogenated biphenyl and n-butyl chloride and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]

-